molecular formula C12H20FNO3 B14039891 (4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B14039891
M. Wt: 245.29 g/mol
InChI Key: STIUCAGGJKFTET-BXKDBHETSA-N
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Description

(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a fused bicyclic structure with oxygen (1-oxa) and nitrogen (7-aza) heteroatoms. The stereochemistry at positions 4 and 5 (both R-configuration) and the fluorine substituent at position 5 distinguish it from other analogs. Such spirocycles are critical intermediates in pharmaceutical synthesis, particularly for kinase inhibitors and central nervous system (CNS) therapeutics, due to their conformational rigidity and bioavailability-enhancing properties .

Properties

Molecular Formula

C12H20FNO3

Molecular Weight

245.29 g/mol

IUPAC Name

tert-butyl (4R,5R)-5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C12H20FNO3/c1-11(2,3)17-10(15)14-6-4-12(5-7-16-12)9(13)8-14/h9H,4-8H2,1-3H3/t9-,12-/m1/s1

InChI Key

STIUCAGGJKFTET-BXKDBHETSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@]2(CCO2)[C@@H](C1)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCO2)C(C1)F

Origin of Product

United States

Preparation Methods

Summary of the Seven-Step Synthesis (Adapted for the Target Compound)

Step Reaction Description Reagents & Conditions Yield (%) Notes
1 Condensation of ethyl malonate with an amine precursor in ethanol Ethyl malonate, ammonium acetate, EtOH, 25-80 °C, 5 h ~41 Formation of intermediate diester
2 Reduction of diester to diol Lithium borohydride, THF, 0-70 °C, 2.5 h ~100 Controlled reduction to alcohol
3 Tosylation of diol p-Toluenesulfonyl chloride, DCM, 25 °C, 12 h ~100 Activation of hydroxyl groups
4 Cyclization via intramolecular nucleophilic substitution Cesium carbonate, acetonitrile, reflux 25-90 °C, 3 h ~70 Formation of spirocyclic ring
5 Reduction of cyclic intermediate Magnesium chips, MeOH, 25-80 °C, 1 h ~100 Reduction of functional groups
6 Protection with tert-butoxycarbonyl (Boc) group Boc anhydride, K2CO3, THF/H2O, 25 °C, 12 h ~38 Introduction of Boc protecting group
7 Hydrogenation to final product Pd/C, MeOH, H2 (30 psi), 25 °C, 3 h ~89 Final reduction and purification

This method provides a robust framework for synthesizing the target compound or its analogs by introducing fluorine at the appropriate synthetic stage.

Reaction Details and Conditions

  • Step 1: Ethyl malonate reacts with an amine precursor in ethanol under mild heating to form a diester intermediate. The reaction is monitored by thin-layer chromatography (TLC) and typically proceeds to completion within 5 hours at temperatures between 25 and 80 °C.

  • Step 2: The diester intermediate is reduced with lithium borohydride in tetrahydrofuran (THF), initially at 0 °C and then warmed to 70 °C for 2 hours to yield the corresponding diol with near-quantitative yield.

  • Step 3: The diol is converted to its tosylate derivative using p-toluenesulfonyl chloride in dichloromethane at room temperature for 12 hours, facilitating subsequent cyclization.

  • Step 4: Cyclization is achieved by treating the tosylate with cesium carbonate in acetonitrile at reflux (up to 90 °C) for 3 hours, forming the spirocyclic ring system.

  • Step 5: The cyclic intermediate is reduced using magnesium chips in methanol at elevated temperatures (up to 80 °C) to yield a reduced spirocyclic compound.

  • Step 6: The amine group is protected by reaction with Boc anhydride in a biphasic THF/water system with potassium carbonate at room temperature for 12 hours.

  • Step 7: Final hydrogenation using palladium on carbon catalyst under hydrogen atmosphere at 25 °C for 3 hours provides the purified target compound.

Reaction Mechanism Insights

The synthesis leverages classical organic transformations:

Data Tables Summarizing Reaction Parameters

Step Reagents Solvent Temp (°C) Time (h) Yield (%) Key Observations
1 Ethyl malonate, NH4OAc Ethanol 25-80 5 41 Intermediate diester formation
2 Lithium borohydride THF 0-70 2.5 100 Complete reduction to diol
3 p-Toluenesulfonyl chloride DCM 25 12 100 Tosylation of hydroxyl groups
4 Cesium carbonate, KI Acetonitrile 25-90 3 70 Spiro ring closure
5 Magnesium chips Methanol 25-80 1 100 Reduction of cyclic intermediate
6 Boc anhydride, K2CO3 THF/H2O 25 12 38 Boc protection of amine
7 Pd/C, H2 Methanol 25 3 89 Final hydrogenation step

Research Findings and Industrial Relevance

  • The described synthetic method offers a balance between yield, operational simplicity, and scalability, making it suitable for industrial production of this compound or closely related analogs.

  • The use of common reagents such as lithium borohydride, p-toluenesulfonyl chloride, and palladium on carbon catalyst, combined with controlled reaction conditions, allows for high selectivity and purity.

  • The fluorine atom's introduction enhances the compound's chemical stability and potential biological activity, which is critical in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are used under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its spirocyclic structure can mimic natural substrates, making it useful for probing biological pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure and functional groups may confer specific biological activities, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs, highlighting substituents, heteroatom arrangements, and molecular properties:

Compound Name (CAS) Structure Features Molecular Formula Molecular Weight Key Differences Reference
(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate (Not explicitly listed in evidence) 1-oxa, 7-aza, 5-fluoro, (4R,5R) C₁₂H₂₀FNO₃ (predicted) ~257.3 (predicted) Target compound; unique stereochemistry and fluorine substitution N/A
tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (203661-69-2) 2-oxo, 7-aza C₁₃H₂₁NO₃ 239.32 Replaces fluorine with oxo group at position 2; lacks 1-oxa
tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate (1250998-80-1) 2,7-diaza, 5-fluoro C₁₂H₂₀FN₂O₂ 240.34 Additional nitrogen at position 2; lacks 1-oxa
tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate (240401-27-8) 2-oxa, 7-aza C₁₂H₂₁NO₃ 227.30 Oxygen at position 2 instead of 1; lacks fluorine
tert-Butyl 2-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate (1356476-27-1) 7-aza, 2-hydroxymethyl C₁₃H₂₃NO₃ 241.33 Hydroxymethyl substituent at position 2; lacks fluorine and 1-oxa
tert-Butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate (2306248-63-3) 2,7-diaza, 5-methyl (R-configuration) C₁₃H₂₄N₂O₂ 240.34 Methyl substituent at position 5; lacks fluorine and 1-oxa

Physicochemical and Pharmacokinetic Properties

  • Stereochemical Impact : The (4R,5R) configuration may improve binding affinity in chiral environments, as seen in CNS-targeting drug candidates .
  • Metabolic Stability : Fluorine substitution often reduces metabolic degradation, offering a pharmacokinetic advantage over hydroxyl- or methyl-substituted analogs (e.g., 1356476-27-1, 2306248-63-3) .

Biological Activity

(4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has a spirocyclic framework that integrates both nitrogen and oxygen atoms, which is crucial for its biological interactions. The presence of a fluorine atom enhances its pharmacokinetic properties, potentially increasing binding affinity to biological targets.

Molecular Characteristics

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H24FN2O3
Molecular Weight270.34 g/mol
CAS NumberNot available
Purity>95%

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various physiological processes. Preliminary studies suggest that it may modulate the activity of chemokine receptors CCR3 and CCR5, which are implicated in inflammatory responses and immune system regulation.

Potential Therapeutic Applications

  • Antiviral Activity : Research indicates that compounds with similar structures have shown efficacy against HIV by inhibiting the CCR5 receptor, suggesting potential applications in antiviral therapies.
  • Anti-inflammatory Effects : The modulation of chemokine receptors may also lead to anti-inflammatory effects, providing a basis for developing treatments for autoimmune diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential benefits of this compound.

Study 1: Inhibition of Chemokine Receptors

A study investigated the inhibitory effects of spirocyclic compounds on CCR3 and CCR5 receptors. Results demonstrated that modifications to the spirocyclic structure significantly enhanced binding affinity and selectivity towards these receptors, indicating a promising avenue for drug development targeting inflammatory pathways .

Study 2: Antiviral Efficacy

Another research effort focused on evaluating the antiviral properties of similar aza-spiro compounds against HIV. The findings suggested that these compounds could effectively inhibit viral entry by blocking receptor interactions, supporting further investigation into this compound's potential as an antiviral agent .

Q & A

Basic: What are the recommended strategies for synthesizing (4R,5R)-tert-Butyl 5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate, and how can stereochemical integrity be ensured?

Methodological Answer:
Synthesis of spirocyclic compounds often employs catalytic asymmetric methods. For example, iridium-catalyzed amination (as demonstrated for structurally similar spiro compounds) can achieve high enantiomeric excess (e.g., 95% ee in ). Key steps include:

  • Catalytic System : Use chiral ligands (e.g., phosphine-based) to control stereochemistry during cyclization.
  • Reaction Solvents : Polar aprotic solvents like DMF or THF at elevated temperatures (70–100°C) improve reaction kinetics .
  • Purification : Silica gel column chromatography (e.g., hexane:ethyl acetate gradients) isolates the product while preserving stereochemical purity .
  • Characterization : Confirm stereochemistry via chiral HPLC and 1H^{1}\text{H}/13C^{13}\text{C} NMR analysis of diastereotopic protons or coupling constants .

Basic: How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:
A multi-technique approach is critical:

  • Chromatography : HPLC with UV detection (e.g., C18 columns) identifies impurities; compare retention times against standards .
  • Spectroscopy :
    • NMR : Analyze 19F^{19}\text{F} NMR for fluorine environment and 1H^{1}\text{H} splitting patterns to confirm spirocyclic geometry .
    • FTIR : Detect carbonyl (C=O, ~1700 cm1^{-1}) and ether (C-O, ~1100 cm1^{-1}) functional groups .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., C12_{12}H20_{20}FNO3_{3} requires exact mass 257.143 g/mol) .

Basic: What are the stability profiles and recommended storage conditions for this compound?

Methodological Answer:
Stability data from analogous spiro compounds indicate:

  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N2_2) to prevent hydrolysis or oxidation .
  • Decomposition Risks : Thermal degradation above 150°C may release CO and NOx_x; avoid exposure to open flames or static discharge .
  • Handling : Use chemical fume hoods and antistatic equipment to minimize decomposition during weighing .

Advanced: How can researchers resolve contradictions in reported toxicity or hazard classifications for this compound?

Methodological Answer:
Discrepancies in SDS hazard classifications (e.g., vs. ) arise from incomplete toxicological data. Mitigation strategies include:

  • In-House Testing : Conduct acute toxicity assays (OECD 423) and skin irritation tests (OECD 439) to verify classifications .
  • Literature Cross-Validation : Compare with structurally similar compounds (e.g., tert-butyl spirocarboxylates) to infer potential hazards .
  • Precautionary Measures : Default to stricter protocols (e.g., full PPE, including chemical suits and respirators) until empirical data is available .

Advanced: What experimental designs are optimal for studying the compound’s reactivity in novel synthetic pathways?

Methodological Answer:
To explore reactivity:

  • Substrate Screening : Test nucleophiles (e.g., Grignard reagents) under varying conditions (polar solvents, Lewis acid catalysts) to open the spirocyclic ether .
  • Kinetic Studies : Use in-situ FTIR or 19F^{19}\text{F} NMR to monitor fluorinated intermediate formation .
  • Computational Modeling : DFT calculations predict regioselectivity in ring-opening reactions, guiding experimental prioritization .

Advanced: How can thermal decomposition pathways be systematically analyzed?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure weight loss at 10°C/min to identify decomposition onset temperatures .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze evolved gases (e.g., CO, NOx_x) during pyrolysis .
  • Mitigation Strategies : Incorporate flame-retardant additives (e.g., phosphates) if decomposition occurs below desired reaction temperatures .

Advanced: What strategies enhance enantiomeric purity during large-scale synthesis?

Methodological Answer:

  • Catalyst Optimization : Screen chiral ligands (e.g., BINAP derivatives) to improve enantioselectivity .
  • Crystallization-Induced Dynamic Resolution : Use chiral resolving agents to preferentially crystallize the desired enantiomer .
  • Process Analytical Technology (PAT) : Implement inline Raman spectroscopy to monitor ee in real time .

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